molecular formula C7H17NO3S B12576980 Methyl 2-(diethylamino)ethane-1-sulfonate CAS No. 319917-61-8

Methyl 2-(diethylamino)ethane-1-sulfonate

Cat. No.: B12576980
CAS No.: 319917-61-8
M. Wt: 195.28 g/mol
InChI Key: RUVOXVAWSYEUHY-UHFFFAOYSA-N
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Description

Methyl 2-(diethylamino)ethane-1-sulfonate is an organosulfur compound with a unique structure that includes a sulfonate group, an ethane backbone, and a diethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(diethylamino)ethane-1-sulfonate typically involves the reaction of diethylamine with ethylene sulfonate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like sodium hydroxide to facilitate the reaction. The product is then purified through distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(diethylamino)ethane-1-sulfonate can undergo various chemical reactions, including:

    Oxidation: The sulfonate group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form simpler amine derivatives.

    Substitution: The ethane backbone can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like sodium azide or thiols can be employed under mild conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted ethane derivatives.

Scientific Research Applications

Methyl 2-(diethylamino)ethane-1-sulfonate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein modification.

    Medicine: Investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action of Methyl 2-(diethylamino)ethane-1-sulfonate involves its ability to act as an alkylating agent. The sulfonate group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. This property makes it useful in enzyme inhibition studies and protein modification research.

Comparison with Similar Compounds

Similar Compounds

    Ethyl methanesulfonate: Another alkylating agent with similar properties but different structural features.

    2-(Diethylamino)ethanethiol: A compound with a similar diethylamino group but different reactivity due to the presence of a thiol group.

Uniqueness

Methyl 2-(diethylamino)ethane-1-sulfonate is unique due to its specific combination of functional groups, which confer distinct reactivity and applications compared to other similar compounds

Properties

CAS No.

319917-61-8

Molecular Formula

C7H17NO3S

Molecular Weight

195.28 g/mol

IUPAC Name

methyl 2-(diethylamino)ethanesulfonate

InChI

InChI=1S/C7H17NO3S/c1-4-8(5-2)6-7-12(9,10)11-3/h4-7H2,1-3H3

InChI Key

RUVOXVAWSYEUHY-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCS(=O)(=O)OC

Origin of Product

United States

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